2-Azaspiro[4.5]decan-8-ylmethanol
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Overview
Description
2-Azaspiro[45]decan-8-ylmethanol is a chemical compound with the molecular formula C10H19NO It is characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decan-8-ylmethanol can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves scalable reactions that can be adapted for larger-scale production. The use of commercially available reagents and standard organic synthesis techniques makes it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decan-8-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
2-Azaspiro[4.5]decan-8-ylmethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decan-8-ylmethanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various receptors and enzymes, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar spirocyclic structure but with an oxygen atom in the ring.
Difluoroalkylated 2-azaspiro[4.5]decane: Contains fluorine atoms, which can alter its chemical properties and reactivity.
Uniqueness
2-Azaspiro[45]decan-8-ylmethanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-8-ylmethanol |
InChI |
InChI=1S/C10H19NO/c12-7-9-1-3-10(4-2-9)5-6-11-8-10/h9,11-12H,1-8H2 |
InChI Key |
RYHJFNVHJNHRJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CO)CCNC2 |
Origin of Product |
United States |
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